molecular formula C87H157N23O19S B12386202 H-Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2

H-Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2

Cat. No.: B12386202
M. Wt: 1861.4 g/mol
InChI Key: GAUXPYFZYSOITP-YBAPEWHFSA-N
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Description

The compound H-Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This particular peptide sequence includes isoleucine, lysine, methionine, aspartic acid, leucine, alanine, glycine, valine, and histidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence, activated by reagents such as carbodiimides or uronium salts.

    Cleavage: Final removal of the peptide from the resin and deprotection of side chains using strong acids like trifluoroacetic acid.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain pure peptide products.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Peptides like H-Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 have numerous applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.

    Industry: Utilized in the development of biosensors, drug delivery systems, and as components in cosmetic products.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:

    Receptors: Binding to cell surface receptors to initiate signaling cascades.

    Enzymes: Acting as substrates or inhibitors of enzymatic reactions.

    Ion Channels: Modulating the activity of ion channels to influence cellular processes.

Comparison with Similar Compounds

Peptides similar to H-Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 include other sequences with slight variations in amino acid composition. These variations can significantly impact their biological activity and stability. Some similar compounds are:

  • H-Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-OH
  • H-Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-OMe

These peptides differ in their terminal groups or specific amino acid residues, which can alter their interaction with molecular targets and their overall function.

Properties

Molecular Formula

C87H157N23O19S

Molecular Weight

1861.4 g/mol

IUPAC Name

(3S)-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C87H157N23O19S/c1-20-50(14)67(91)84(126)100-58(31-25-28-35-90)79(121)109-70(51(15)21-2)86(128)101-59(32-36-130-19)77(119)104-64(41-66(112)113)83(125)110-71(52(16)22-3)87(129)106-62(39-47(8)9)81(123)96-53(17)73(115)99-57(30-24-27-34-89)76(118)103-60(37-45(4)5)75(117)94-43-65(111)98-56(29-23-26-33-88)78(120)108-69(49(12)13)85(127)105-61(38-46(6)7)80(122)97-54(18)74(116)102-63(40-55-42-93-44-95-55)82(124)107-68(48(10)11)72(92)114/h42,44-54,56-64,67-71H,20-41,43,88-91H2,1-19H3,(H2,92,114)(H,93,95)(H,94,117)(H,96,123)(H,97,122)(H,98,111)(H,99,115)(H,100,126)(H,101,128)(H,102,116)(H,103,118)(H,104,119)(H,105,127)(H,106,129)(H,107,124)(H,108,120)(H,109,121)(H,110,125)(H,112,113)/t50-,51-,52-,53-,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,67-,68-,69-,70-,71-/m0/s1

InChI Key

GAUXPYFZYSOITP-YBAPEWHFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N

Origin of Product

United States

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